molecular formula C7H11NO4 B1236031 (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid CAS No. 39026-63-6

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

Cat. No.: B1236031
CAS No.: 39026-63-6
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-FFWSUHOLSA-N
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Description

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an aminocyclopentane ring with two carboxylic acid groups positioned at the 1 and 3 positions. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.

Mechanism of Action

Target of Action

The primary target of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the urea cycle and proline biosynthesis .

Mode of Action

The compound acts as a potent inactivator of human OAT . The inactivation mechanism involves three possible pathways: Michael addition, enamine addition, and fluoride ion elimination followed by conjugate addition . Based on crystallography and intact protein mass spectrometry, it was determined that the compound inactivates OAT through fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathway involving OAT, which is implicated in the urea cycle and proline biosynthesis . By inactivating OAT, the compound disrupts these pathways, potentially leading to downstream effects such as the inhibition of hepatocellular carcinoma (HCC) growth .

Pharmacokinetics

Similar compounds have been shown to undergo rapid distribution to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood

Result of Action

The compound’s action results in the inactivation of OAT, which has been implicated as a treatment for HCC . In preclinical studies, the compound was found to inhibit the growth of HCC in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of biocatalysts or enzyme-mediated reactions can offer a more environmentally friendly approach to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives. Substitution reactions can lead to a variety of substituted cyclopentane derivatives, depending on the nucleophile used.

Scientific Research Applications

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid include other aminocyclopentane derivatives and dicarboxylic acids with different stereochemistry or substituents. Examples include (1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid and (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct chemical and biological properties. This makes it valuable for applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-FFWSUHOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477331-06-9
Record name (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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